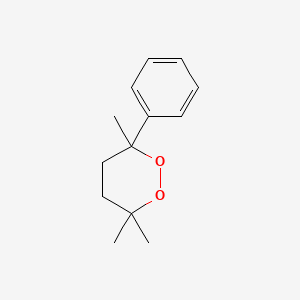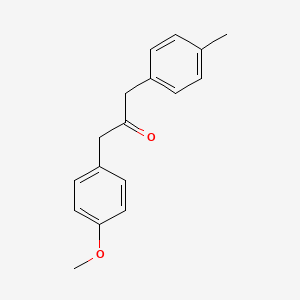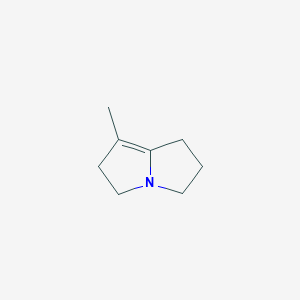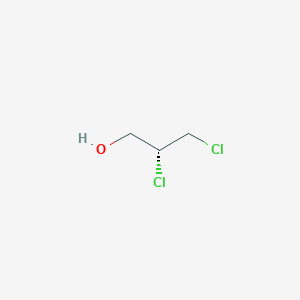![molecular formula C29H29NO4 B14439595 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate CAS No. 79187-28-3](/img/structure/B14439595.png)
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanobenzoate group and an octylbenzoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate typically involves esterification reactions. One common method is the reaction between 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 4-cyanobenzoic acid and 4-(4-octylbenzoyloxy)phenol.
Reduction: The corresponding alcohols of the cyanobenzoate and octylbenzoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystal materials and organic semiconductors due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, alter membrane properties, and affect cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Ethylbenzoyl)oxy]phenyl 4-cyanobenzoate
- 4-[(4-Butylbenzoyl)oxy]phenyl 4-cyanobenzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate is unique due to its longer alkyl chain (octyl group), which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
79187-28-3 |
|---|---|
Formule moléculaire |
C29H29NO4 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[4-(4-cyanobenzoyl)oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C29H29NO4/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)28(31)33-26-17-19-27(20-18-26)34-29(32)25-15-11-23(21-30)12-16-25/h9-20H,2-8H2,1H3 |
Clé InChI |
CTKQEHFEWABKGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)

![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)






![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)

